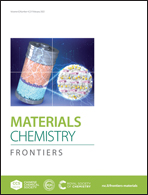Rapid synthesis of high-areal-capacitance ultrathin hexagon Fe2O3 nanoplates on carbon cloth via a versatile molten salt method†
Materials Chemistry Frontiers Pub Date: 2020-07-22 DOI: 10.1039/D0QM00410C
Abstract
Earth abundant and environmentally benign iron oxides are ideal candidates for electrochemical energy storage. We report herein a rapid (within 1 min), facile one-step molten salt method to homogeneously coat various metal oxides of Fe2O3, Mn3O4, Co3O4, NiO, CuO, ZnO, etc. on carbon cloth (CC) for supercapacitor applications. In particular, ultra-thin Fe2O3 nanoplates coated on CC (Fe2O3@CC) connected in series to form a porous structure. Nanoplates have a larger specific surface area and hence more active sites for electrochemical reactions and the porous architecture effectively relieves the volume expansion of Fe2O3 during charging/discharging, which avoids the structural collapse and benefits the cycling stability. As a result, the Fe2O3@CC exhibits a large areal capacitance of 4175.7 mF cm−2 at a scan rate of 2 mV s−1 in −1.0–0 V vs. Hg/HgO, thanks also to the carbon cloth substrate activated simultaneously by the molten salt. The Fe2O3@CC electrode is especially appropriate for high current density (over 10 mA cm−2) charging/discharging. A Mn3O4@CC positive electrode is also synthesised via the molten salt method, and then coupled with the Fe2O3@CC negative electrode to assemble a 2 V high-voltage asymmetric supercapacitor (ASC) in 6 M KOH aqueous electrolyte. The Mn3O4@CC//Fe2O3@CC ASC delivers a high energy density of 2.91 mW h cm−3 at a power density of 25 mW cm−3 and a high power density of 278 mW cm−3 with a corresponding energy density of 1.25 mW h cm−3. An excellent cycling performance of 96% capacitance retention after 10 000 cycles at a high current density of 10 mA cm−2 is also recorded. The facile, versatile synthetic method and resultant high-performance electrodes are promising for practical applications in flexible electrochemical energy storage.

Recommended Literature
- [1] Manganese(ii) Schiff-base-mediated reversible deactivation controlled radical polymerization of vinyl acetate†
- [2] ortho-Dihydroxyl-9,10-anthraquinone dyes as visible-light sensitizers that exhibit a high turnover number for hydrogen evolution†
- [3] Front cover
- [4] Mechanochemical preparation of piezoelectric nanomaterials: BN, MoS2 and WS2 2D materials and their glycine-cocrystals†
- [5] Front cover
- [6] Synthesis of polycyclic molecules via cascade radical carbocyclizations of dienynes: the first SnPh3 radical-mediated [2 + 2 + 2] formal cycloaddition of dodeca-1,6-dien-11-ynes
- [7] Inside back cover
- [8] Evaluation of the capacitively coupled helium microwave plasma as an excitation source for the determination of inorganic and organic tin
- [9] Biosynthesis of fatty acid and polyketide metabolites
- [10] Formate electrosynthesis from aqueous carbon dioxide over Pb–Zn catalysts with a core–shell structure†

Journal Name:Materials Chemistry Frontiers
Research Products
-
CAS no.: 18746-72-0
-
CAS no.: 12771-92-5
-
CAS no.: 1596-13-0
-
CAS no.: 131896-42-9
-
CAS no.: 131525-50-3









